molecular formula C13H25NO2 B12521810 [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate CAS No. 700870-69-5

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate

Cat. No.: B12521810
CAS No.: 700870-69-5
M. Wt: 227.34 g/mol
InChI Key: SEILYWRQAOWHGO-LBPRGKRZSA-N
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Description

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate typically involves the esterification of [(3S)-1-ethylpiperidin-3-yl]methanol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters, depending on the nucleophile used.

Scientific Research Applications

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various biological pathways. The piperidine ring can also interact with receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

700870-69-5

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate

InChI

InChI=1S/C13H25NO2/c1-3-5-8-13(15)16-11-12-7-6-9-14(4-2)10-12/h12H,3-11H2,1-2H3/t12-/m0/s1

InChI Key

SEILYWRQAOWHGO-LBPRGKRZSA-N

Isomeric SMILES

CCCCC(=O)OC[C@H]1CCCN(C1)CC

Canonical SMILES

CCCCC(=O)OCC1CCCN(C1)CC

Origin of Product

United States

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